molecular formula C₁₇H₂₇N₃O₃ B1148176 Vildagliptin Impurity A CAS No. 565453-39-6

Vildagliptin Impurity A

Cat. No.: B1148176
CAS No.: 565453-39-6
M. Wt: 321.41
InChI Key:
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Description

Vildagliptin Impurity A, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₇N₃O₃ and its molecular weight is 321.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Vildagliptin Impurity K, also known as Vildagliptin Impurity A, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the management of type 2 diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .

Mode of Action

By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by Vildagliptin Impurity K is the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .

Pharmacokinetics

Following oral administration, Vildagliptin Impurity K is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins and distributes extensively into extravascular spaces . Renal clearance of Vildagliptin Impurity K accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs .

Result of Action

The inhibition of DPP-4 by Vildagliptin Impurity K leads to an increase in the levels of GLP-1 and GIP, resulting in improved glycemic control . This results in a decrease in blood glucose levels, making it an effective treatment for type 2 diabetes mellitus .

Action Environment

The action of Vildagliptin Impurity K can be influenced by various environmental factors. For instance, the hydrolysis of Vildagliptin Impurity K is believed to take place in the kidney, resulting in the formation of LAY 151 . Furthermore, the drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, factors that affect these pathways, such as the presence of other drugs or changes in physiological conditions, can influence the action, efficacy, and stability of Vildagliptin Impurity K .

Biochemical Analysis

Biochemical Properties

Vildagliptin Impurity A interacts with various enzymes and proteins. Vildagliptin, the parent compound, is known to selectively inhibit the enzyme dipeptidyl peptidase-4 (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells . It’s plausible that this compound may have similar interactions, but specific studies on this impurity are needed to confirm this.

Cellular Effects

Studies on Vildagliptin have shown that it can influence cell function by increasing the insulin: glucagon ratio, thereby decreasing hepatic glucose production

Molecular Mechanism

Vildagliptin exerts its effects by inhibiting DPP-4, an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells

Temporal Effects in Laboratory Settings

Studies on Vildagliptin have shown that it can produce clinically meaningful, dose-related decreases in A1C and FPG as add-on therapy in patients with type 2 diabetes inadequately controlled by metformin over a 24-week period .

Dosage Effects in Animal Models

Studies on Vildagliptin have shown that it can induce acute responses in monkeys at high doses, including peripheral edema and elevations of lactate dehydrogenase (LDH) and creatine kinase (CK) activity in the serum .

Metabolic Pathways

Vildagliptin is known to be extensively metabolized via at least four pathways before excretion

Transport and Distribution

Vildagliptin is known to distribute equally between plasma and red blood cells

Properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJPEBUSBVYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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